

LC-MS/MS method for quantification of Oxyphosphocarpine in plasma.

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Compound of Interest

Compound Name: Oxyphosphocarpine

Cat. No.: B1203280

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An LC-MS/MS method for the sensitive and selective quantification of **Oxyphosphocarpine** in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and other research applications.

Introduction

Oxyphosphocarpine is a quinolizidine alkaloid extracted from the traditional Chinese herb *Sophora alopecuroides*. It has demonstrated a variety of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. To accurately assess its pharmacokinetic profile and support drug development, a robust and reliable analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Oxyphosphocarpine** in plasma.

Experimental

Materials and Reagents

- **Oxyphosphocarpine** reference standard (≥98% purity)
- Matrine (Internal Standard, IS) (≥98% purity)[1]
- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Ammonium Acetate
- Chloroform
- Blank plasma

Instrumentation

- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- A C18 analytical column (e.g., Zorbax Extend-C18, 2.1 mm i.d. x 50 mm, 5 μ m) was used for chromatographic separation.[\[1\]](#)

Sample Preparation

Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

2.3.1. Liquid-Liquid Extraction (LLE) Protocol[\[2\]](#)

- Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the internal standard working solution (Matrine, 100 ng/mL in methanol).
- Add 50 μ L of 0.1 M sodium hydroxide to alkalize the sample.
- Add 800 μ L of chloroform.
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 10,000 rpm for 10 minutes.
- Carefully transfer the lower organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2.3.2. Protein Precipitation (PPT) Protocol

- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution (Matrine, 100 ng/mL in methanol).
- Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

Parameter	Value
Column	Zorbax Extend-C18 (2.1 mm i.d. x 50 mm, 5 µm) [1]
Mobile Phase	A: Water with 5 mM Ammonium Acetate B: Methanol [1]
Gradient	Isocratic: 15% B [1]
Flow Rate	0.2 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Run Time	5 minutes

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive [1]
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	4.0 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)
Oxysophocarpine	263.2 [1]	User to optimize	0.1
Matrine (IS)	249.2 [1]	User to optimize	0.1

Note on MRM Transitions: The precursor ions for **Oxysophocarpine** and the internal standard Matrine are well-established.[1] The product ions for Multiple Reaction Monitoring (MRM) should be optimized by the user by performing a product ion scan on a standard solution of each analyte to determine the most abundant and stable fragment ions.

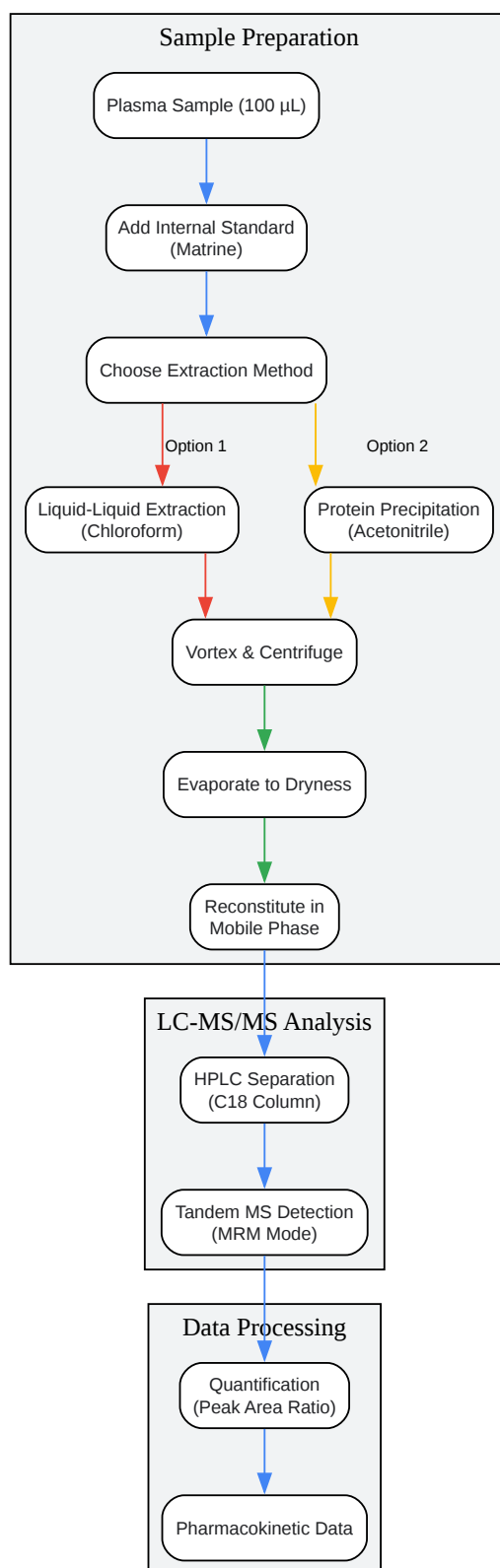
Method Validation

The method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.

Table 4: Method Validation Parameters

Parameter	Result
Linearity Range	10 - 1000 ng/mL[1]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	10 ng/mL[1]
Intra-day Precision (%CV)	< 7%[1]
Inter-day Precision (%CV)	< 7%[1]
Accuracy (%RE)	-6.4% to 1.5%[1]
Recovery	> 85%[1]
Stability	Stable under all tested conditions (freeze-thaw, short-term, long-term, and post-preparative)[1]

Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for the LC-MS/MS quantification of **Oxysophocarpine** in plasma.

Conclusion

The described LC-MS/MS method is sensitive, specific, and reliable for the quantification of **Oxysophocarpine** in plasma. The method has been successfully validated and can be applied to pharmacokinetic studies of **Oxysophocarpine** in various preclinical and clinical settings. The detailed protocols for both LLE and PPT offer flexibility depending on laboratory preferences and sample characteristics.

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References

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- To cite this document: BenchChem. [LC-MS/MS method for quantification of Oxysophocarpine in plasma.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203280#lc-ms-ms-method-for-quantification-of-oxysophocarpine-in-plasma]

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